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Introduction

Vaulted biaryl ligands are a class of atropisomeric, C2-symmetric chiral ligands that have
garnered significant attention in the field of asymmetric catalysis. Characterized by their unique
three-dimensional architecture, these ligands, most notably VANOL and VAPOL, possess a
"vaulted" or "V-shaped" chiral pocket created by the projection of their naphthyl or phenanthryl
groups. This sterically demanding and well-defined chiral environment plays a crucial role in
achieving high levels of stereocontrol in a wide array of chemical transformations. Their
successful application in mediating highly enantioselective reactions has established them as
"privileged"” ligands, making them invaluable tools for the synthesis of chiral molecules, a
cornerstone of modern drug discovery and development. This guide provides a comprehensive
overview of the core aspects of vaulted biaryl ligands, including their synthesis, structural
features, and applications in catalysis, with a focus on quantitative data and detailed
experimental methodologies.

Structural Features of Vaulted Biaryl Ligands

The defining characteristic of vaulted biaryl ligands is their rigid, sterically hindered framework.
Unlike their parent compound, BINOL, which has a more planar structure, the annulated rings
of VANOL and VAPOL create a deep chiral cleft. X-ray crystallographic studies have revealed
that these ligands predominantly adopt a cisoid conformation in the solid state, with the
dihedral angle between the two aryl units being less than 90°.[1] This contrasts with BINOL,
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which typically exhibits a transoid conformation with dihedral angles greater than 90°.[1] The
absence of intermolecular hydrogen bonding in the solid-state packing of vaulted biaryls further
distinguishes them from BINOL.[1]

Ligand Dihedral Angle (° C-C-C-C) Key Bond Angles (°)

C-O-H: ~109, C-C-O: ~118-
(S)-VAPOL ~75-85

121

C-O-H: ~109, C-C-0O: ~119-
(S)-VANOL ~70-80

122

C-O-H: ~109, C-C-O: ~118-
(R)-VAPOL ~75-85

121

C-O-H: ~109, C-C-0O: ~119-
(R)-VANOL ~70-80

122

Note: The exact dihedral and bond angles can vary depending on the specific crystalline form
and substituents.

Synthesis of Vaulted Biaryl Ligands

The synthesis of vaulted biaryl ligands such as VAPOL and VANOL has been a subject of
extensive research, with efforts focused on developing efficient, scalable, and cost-effective
routes.

Experimental Protocol: Synthesis of Racemic VAPOL

This protocol outlines a common method for the synthesis of racemic VAPOL, which can then
be resolved to obtain the enantiopure ligand.

Step 1: Synthesis of 2-Phenyl-4-phenanthrol

A scalable synthesis of the phenanthrol monomer can be achieved via a
cycloaddition/electrocyclization cascade.

Step 2: Oxidative Coupling to Racemic VAPOL
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« In a round-bottom flask equipped with a reflux condenser, place 2-phenyl-4-phenanthrol.
e Heat the flask in an oil bath to melt the phenanthrol (approximately 180-190 °C).

e Maintain the temperature of the molten phenanthrol at 185 °C for 20-24 hours in the
presence of air. The reaction mixture will darken over time.

» After cooling to room temperature, the dark solid is dissolved in a suitable organic solvent
(e.g., dichloromethane).

e The crude product is purified by silica gel column chromatography using a mixture of
hexanes and ethyl acetate as the eluent to afford racemic VAPOL.

Experimental Protocol: Resolution of Racemic VAPOL

Enantiomerically pure VAPOL can be obtained through resolution of the racemate. One
effective method involves the formation of diastereomeric borate esters with a chiral resolving
agent like quinine or quinidine.[2]

» To a solution of racemic VAPOL in a suitable solvent (e.g., THF), add one equivalent of
BHs-SMe:2 at room temperature under an inert atmosphere.

 To this mixture, add one equivalent of either quinine (for the (S)-enantiomer) or quinidine (for
the (R)-enantiomer).

« Stir the mixture, which will result in the precipitation of one of the diastereomeric borate
esters due to differential solubility.

o Collect the precipitate by filtration.
e Hydrolyze the diastereomerically pure borate ester to liberate the enantiopure VAPOL ligand.

e The enantiomeric excess of the resolved ligand can be determined by chiral HPLC analysis.

Applications in Asymmetric Catalysis

Vaulted biaryl ligands have demonstrated exceptional performance in a multitude of
asymmetric catalytic reactions. Their unique steric and electronic properties allow for the
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creation of highly effective chiral catalysts when combined with various metal centers.

Asymmetric Aziridination

Catalysts derived from VANOL and VAPOL in conjunction with boron reagents are highly

effective for the asymmetric aziridination of imines with ethyl diazoacetate.[3][4][5] These

reactions typically proceed with high yields and excellent enantioselectivities, providing a

valuable route to chiral aziridines.

Imine

Ligand Yield (%) ee (%) Reference
Substrate
N-Benzhydryl

(S)-VAPOL o 91 98 [5]
benzaldimine
N-Benzhydryl

(S)-VANOL o 88 97 [5]
benzaldimine
N-Benzhydryl

(S)-VAPOL _ T 85 96 [5]
cinnamaldimine
N-Benzhydryl

(S)-VANOL ) T 82 95 [5]
cinnamaldimine
N-Benzhydryl

(S)-VAPOL o 75 94 [5]
furfuraldimine
N-Benzhydryl

(S)-VANOL 72 93 [5]

furfuraldimine

Asymmetric Baeyer-Villiger Oxidation

VANOL- and VAPOL-based aluminum catalysts have been successfully employed in the

asymmetric Baeyer-Villiger oxidation of prochiral cyclobutanones, yielding enantioenriched

lactones.
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Ligand Substrate Oxidant Yield (%) ee (%) Reference
3- Cumene
(R)-VANOL Phenylcyclob  hydroperoxid 85 80 [6]
utanone e
3- Cumene
(R)-VAPOL Phenylcyclob  hydroperoxid 82 14 [6]
utanone e
3-(4-
Cumene
Chlorophenyl ]
(R)-VANOL hydroperoxid 88 84 [6]
)cyclobutano
e
ne
3- Cumene
(R)-VANOL Benzylcyclob hydroperoxid 75 41 [6]

utanone

e

Experimental Protocol: Asymmetric Aziridination using a
VAPOL-Boron Catalyst

Catalyst Preparation:

triphenyl borate (3.0 equiv).

to pale-yellow solid.

Aziridination Reaction:

Heat the mixture at 55 °C for 1 houir.

Add anhydrous toluene to dissolve the solids.

To a flame-dried Schlenk flask under an argon atmosphere, add (S)-VAPOL (1.0 equiv) and

Remove all volatile components under high vacuum at 55 °C to yield the catalyst as a white

» In a separate flame-dried Schlenk flask under argon, dissolve the imine substrate (1.0 equiv)

in anhydrous toluene.
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e Add the prepared VAPOL-boron catalyst (0.1 equiv).

e Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
o Slowly add ethyl diazoacetate (1.1 equiv) to the reaction mixture.

o Monitor the reaction progress by TLC.

» Upon completion, quench the reaction and purify the crude product by silica gel
chromatography to obtain the chiral aziridine.

Catalytic Cycle and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the
synthesis and application of vaulted biaryl ligands, as well as the proposed catalytic cycle for
the BOROX catalyst in asymmetric aziridination.

Ligand Synthesis
Asymmetric Catalysis

(S)-VAPOL

Catalyst Preparation

Ethyl Diazoacetate

Click to download full resolution via product page

Fig. 1. Experimental workflow for vaulted biaryl ligand synthesis and application.
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BOROX Catalytic Cycle

Chiral Boroxinate Catalyst
[(VAPOL)B(OPh)2]-

Imine Coordination
[Imine-H]*[(VAPOL)B(OPh)2]~

+ Ethyl Diazoacetate + Chiral Aziridine

Zwitterionic Intermediate

Ring Closure

Click to download full resolution via product page
Fig. 2: Proposed catalytic cycle for asymmetric aziridination with a BOROX catalyst.

Conclusion

Vaulted biaryl ligands, particularly VANOL and VAPOL, have established themselves as
powerful tools in asymmetric catalysis. Their unique, sterically demanding chiral environment
enables high levels of enantioselectivity in a variety of important chemical transformations. The
continued development of efficient synthetic routes and a deeper understanding of their
catalytic mechanisms will undoubtedly lead to even broader applications in academic research
and the pharmaceutical industry. This guide has provided a foundational understanding of
these important ligands, offering both the theoretical background and practical details
necessary for their successful implementation in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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